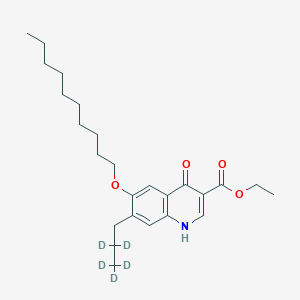![molecular formula C14H15N3O2 B1514434 Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine CAS No. 210049-15-3](/img/structure/B1514434.png)
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine
説明
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine, also known as MPP+, is a synthetic compound that has been extensively studied in scientific research. This compound has been used as a tool to study the mechanisms of action and physiological effects of various substances in laboratory experiments.
科学的研究の応用
Synthesis and Characterization
- Acetic acid is used in the synthesis of 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones, showing potential analgesic and anti-inflammatory activities. These compounds exhibit higher analgesic activities than acetylsalicylic acid in tests, indicating their significance in medicinal chemistry (Aytemir, Uzbay, & Erol, 1999).
- Acetic acid promotes redox annulations with dual C-H functionalization, demonstrating its use as a cosolvent in the synthesis of complex molecules (Zhu & Seidel, 2017).
- It also serves as a medium for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via three-component condensation, highlighting its versatility in facilitating chemical reactions (Ryabukhin, Panov, Plaskon, & Grygorenko, 2012).
Catalytic Applications
- Acetic acid-functionalized pyridinium salt, such as 1-(carboxymethyl)pyridinium iodide, demonstrates catalytic efficiency in synthesizing pyranopyrazole derivatives, emphasizing its role in green and efficient chemical synthesis (Moosavi‐Zare, Zolfigol, Salehi-Moratab, & Noroozizadeh, 2016).
Enhancement in Synthesis Efficiency
- The use of acetic acid in the condensation of pyrazole-5-amine derivatives leads to the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This illustrates its effectiveness in enhancing the yield and the quality of N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Application in Metal Complex Synthesis
- Acetic acid is involved in the synthesis and characterization of metal complexes, such as platinum(II) and palladium(II) with dithiocarbamates and amines. These complexes have been evaluated for in vitro cytostatic activity, showcasing the role of acetic acid in the development of potential therapeutic agents (Faraglia, Fregona, Sitran, Giovagnini, Marzano, Baccichetti, Casellato, & Graziani, 2001).
Enhancement of Photodynamic Cancer Therapy
- Acetic acid derivatives, such as indole-3-acetic acid, enhance the efficacy of photodynamic cancer therapy by forming reactive cytotoxins upon illumination, opening new avenues in cancer treatment (Folkes & Wardman, 2003).
作用機序
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cellular processes . The interaction of these compounds with their targets can lead to the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
The pharmacokinetics of a drug is an integral part of drug development and rational pharmacotherapy . It determines the onset, duration, and intensity of a drug’s action . Individual factors such as kidney function, genetics, gender, and age can predict pharmacokinetic parameters in a population .
Result of Action
Indole derivatives are known to have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
生化学分析
Biochemical Properties
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, indole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds.
Additionally, this compound can bind to various receptors, such as serotonin receptors, which play a role in neurotransmission and mood regulation . The binding of this compound to serotonin receptors can influence the signaling pathways and physiological responses mediated by these receptors.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . The impact of this compound on these cellular processes can lead to changes in cell growth and survival, making it a potential candidate for cancer therapy.
Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes. This interaction can result in changes in the levels of metabolites and the flux of metabolic pathways, affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and receptors, leading to the modulation of their activity . For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific enzyme and the binding site .
Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, affecting the expression of proteins involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of this compound in various experimental conditions can influence its effectiveness and the duration of its effects.
Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic state . These changes can have significant implications for the use of this compound in therapeutic applications and experimental studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . The dosage of this compound can influence its therapeutic and toxic effects, with higher doses potentially causing adverse effects such as toxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . The interaction of this compound with metabolic enzymes can affect the levels of metabolites and the flux of metabolic pathways, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i11+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASZBFHIHXZWRI-FODPCKPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C3=CC=CC=C3NC2=C[13C](=N1)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747008 | |
| Record name | Acetic acid--1-methyl(3-~13~C)-5H-pyrido[4,3-b]indol-3-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210049-15-3 | |
| Record name | Acetic acid--1-methyl(3-~13~C)-5H-pyrido[4,3-b]indol-3-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
![Benzenesulfinic acid, 2-Methyl-, coMpd. with 7-oxa-2-azaspiro[3.5]nonane (1:1)](/img/structure/B1514373.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
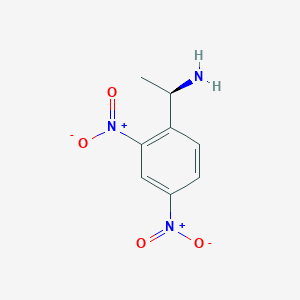
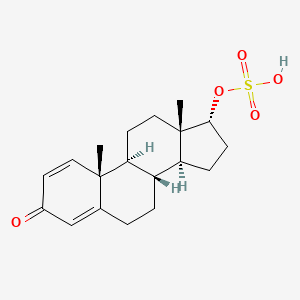
![Ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B1514379.png)
![(5R,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514380.png)
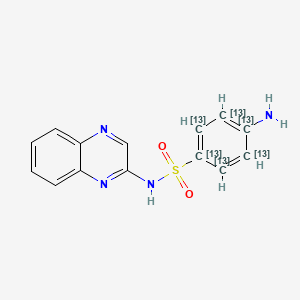
![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)
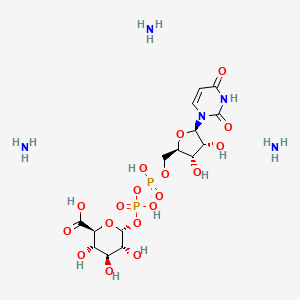
![1-[10-[3-[Bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride](/img/structure/B1514384.png)
